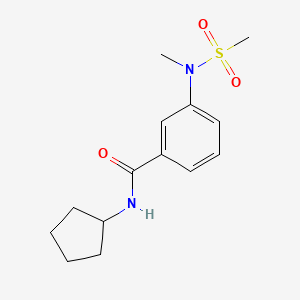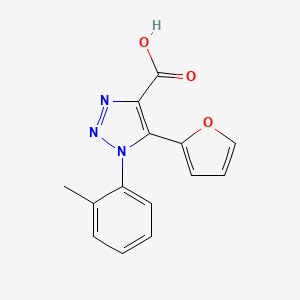![molecular formula C20H25F3N4O2 B4491310 1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one](/img/structure/B4491310.png)
1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one
Overview
Description
1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one is a complex organic compound that features multiple functional groups, including oxazole, pyrrolidine, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one typically involves multi-step organic synthesis. The process may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrrolidine ring: This step often involves the reduction of pyrrole derivatives or the cyclization of amino alcohols.
Construction of the indazole moiety: This can be synthesized via cyclization reactions involving hydrazines and ketones.
Coupling of the fragments: The final step involves coupling the oxazole, pyrrolidine, and indazole fragments through amide or ester bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and indazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(methyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one
- **1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(fluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one
Uniqueness
The presence of the trifluoromethyl group in 1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate.
Properties
IUPAC Name |
1-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O2/c1-12(2)14-10-17(29-25-14)16-8-5-9-26(16)18(28)11-27-15-7-4-3-6-13(15)19(24-27)20(21,22)23/h10,12,16H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXDCAXPMXAPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)CN3C4=C(CCCC4)C(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4491239.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4491244.png)

![2-{[2-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzamide](/img/structure/B4491257.png)
![N-ethyl-N-({6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B4491263.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-chloro-2-pyrimidinamine](/img/structure/B4491274.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4491277.png)
![N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4491279.png)
![N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B4491285.png)
![3-(Azepan-1-ylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4491289.png)
![N-[1-(2,4-DIMETHYLPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4491296.png)

![N-[4-(DIMETHYLCARBAMOYL)PHENYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4491313.png)
![N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B4491321.png)
